molecular formula C12H15F3O B14080402 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol CAS No. 76481-39-5

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol

Cat. No.: B14080402
CAS No.: 76481-39-5
M. Wt: 232.24 g/mol
InChI Key: ZOEHCYUQAVMCCH-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O. This compound is characterized by the presence of a benzenemethanol core structure with alpha,alpha-diethyl and 3-(trifluoromethyl) substituents. It is a colorless liquid that is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- typically involves the reaction of benzenemethanol with diethyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of Grignard reagents, where benzenemethanol is reacted with diethyl magnesium bromide and trifluoromethyl iodide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites on enzymes, altering their activity, or by interacting with cell membrane receptors, modulating signal transduction pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as:

    Benzenemethanol, alpha,alpha-dimethyl-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Benzenemethanol, alpha-methyl-: This compound has a single methyl group instead of diethyl and trifluoromethyl groups, leading to variations in reactivity and applications.

    3-Phenyl-3-pentanol: This compound has a similar benzenemethanol core but different substituents, affecting its chemical behavior and uses.

The unique combination of alpha,alpha-diethyl and 3-(trifluoromethyl) groups in Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

76481-39-5

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pentan-3-ol

InChI

InChI=1S/C12H15F3O/c1-3-11(16,4-2)9-6-5-7-10(8-9)12(13,14)15/h5-8,16H,3-4H2,1-2H3

InChI Key

ZOEHCYUQAVMCCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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